molecular formula C12H15BrOS B13508485 1-(4-Bromophenyl)-2-(propylthio)propan-1-one

1-(4-Bromophenyl)-2-(propylthio)propan-1-one

Cat. No.: B13508485
M. Wt: 287.22 g/mol
InChI Key: BSGXGCPQOBTTBZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(propylthio)propan-1-one is a halogenated propiophenone derivative characterized by a bromine atom at the para position of the phenyl ring and a propylthio (-SPr) group at the second carbon of the propan-1-one backbone. The bromine atom introduces steric bulk and polarizability, influencing intermolecular interactions and electronic properties .

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-(4-bromophenyl)-2-propylsulfanylpropan-1-one

InChI

InChI=1S/C12H15BrOS/c1-3-8-15-9(2)12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

BSGXGCPQOBTTBZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthesis of the α-Haloketone Intermediate

The α-haloketone, such as 1-(4-bromophenyl)propan-2-one, is typically prepared by bromination of the corresponding propiophenone derivative or by direct synthesis from 4-bromoacetophenone.

  • Method: Bromination of 4-bromoacetophenone at the α-position using brominating agents or via catalytic methods.
  • Conditions: Often involves refluxing in solvents like tetrahydrofuran or dichloromethane with brominating reagents such as elemental bromine or N-bromosuccinimide.
  • Catalysts: Some methods utilize composite catalysts or environmentally friendly catalytic systems to improve yield and selectivity.

Introduction of the Propylthio Group (S-Alkylation)

The key step to obtain this compound is the substitution of the α-halogen in the α-haloketone by a propylthio nucleophile.

  • General Procedure:

    • The α-haloketone (1.0 mmol scale) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
    • Triethylamine or imidazole is added as a base to deprotonate the thiol or to facilitate nucleophilic substitution.
    • Propyl mercaptan (1.5 mmol) or a propylthiolate salt is added dropwise.
    • The reaction mixture is stirred at room temperature or slightly elevated temperature (up to reflux) for 2–3 hours.
    • After completion, the mixture is diluted with water to precipitate the product, which is then filtered, washed, dried, and recrystallized from suitable solvents like propan-2-ol or 1,4-dioxane.
  • Reaction Scheme:
    $$
    \text{4-Bromo-α-haloketone} + \text{Propylthiolate} \rightarrow \text{this compound}
    $$

  • Yields: Typically moderate to good yields (60–85%) depending on reaction conditions and purity of reagents.

Experimental Data and Conditions

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
α-Bromination of propiophenone 4-bromoacetophenone, brominating agent, catalyst THF or DCM 20–85 °C 15–35 hours 59–76 Use of Deoxo-Fluor or elemental bromine
S-Alkylation (propylthio) α-haloketone, propyl mercaptan, triethylamine/imidazole DMF or 1,4-dioxane RT to reflux 2–3 hours 60–85 Recrystallization improves purity

Mechanistic Considerations

  • The α-haloketone intermediate is electrophilic at the α-carbon due to the electron-withdrawing carbonyl and halogen substituent.
  • Propylthiolate acts as a nucleophile attacking the α-carbon, displacing the halogen in a nucleophilic substitution (S_N2) mechanism.
  • The presence of a base such as triethylamine or imidazole facilitates deprotonation of the thiol to generate the more reactive thiolate anion.
  • Polar aprotic solvents like DMF enhance nucleophilicity and stabilize the transition state, improving reaction rates.

Purification and Characterization

  • Purification: Filtration of precipitates followed by recrystallization from propan-2-ol or 1,4-dioxane is common to obtain analytically pure compound.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the aromatic protons, α-protons, and propylthio group signals.
    • Mass spectrometry (MS) shows molecular ion peaks consistent with bromine isotopes (m/z 263/265).
    • Infrared (IR) spectra indicate characteristic carbonyl (C=O) stretching near 1680–1700 cm⁻¹ and C–S stretching bands.

Summary Table of Preparation Routes

Preparation Step Key Reagents Solvent Conditions Yield (%) Reference
α-Bromination of 4-bromoacetophenone Brominating agent (e.g., Deoxo-Fluor) Tetrahydrofuran (THF) or Dichloromethane (DCM) 50–85 °C, 15–35 h 59–76
S-Alkylation with propylthiolate Propyl mercaptan, triethylamine or imidazole Dimethylformamide (DMF), 1,4-dioxane Room temperature to reflux, 2–3 h 60–85

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-(propylthio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-Bromophenyl)-2-(propylthio)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(propylthio)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-(4-Bromophenyl)propan-1-one (Parent Compound)

  • Substituents: No substituent at position 2.
  • Reactivity : Exhibits moderate reactivity in NHPI-mediated coupling reactions (58% yield), slightly lower than fluoro- or chloro-substituted analogs (65–64%) due to bromine’s steric/electronic effects .
  • Applications : Serves as a precursor for more complex derivatives.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Substituents : Cyclopropyl group at position 2.
  • Applications : Likely explored in medicinal chemistry for conformational restriction.

Thioether-Containing Derivatives

1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one

  • Substituents : Methylthio (-SMe) group at position 2.
  • Physical Properties : Molecular weight 259.16 g/mol; shorter thioalkyl chain reduces lipophilicity compared to the propylthio analog .
  • Synthetic Utility : Demonstrates adaptability in forming sulfur-containing pharmacophores.

1-(4-Bromophenyl)-2-(2-nitrophenyl)propan-1-one

  • Substituents : 2-Nitrophenyl group at position 2.
  • Physical State : Yellow solid (mp 67–68°C) due to conjugation with the nitro group .
  • Reactivity : The electron-withdrawing nitro group may reduce ketone reactivity in nucleophilic additions.

Aryl-Substituted Derivatives

1-(4-Bromophenyl)-2-(4-methoxyphenyl)propan-1-one (3e)

  • Substituents : 4-Methoxyphenyl group at position 2.
  • Synthesis : Achieved 92% yield via benzylic C–H acylation, attributed to the electron-donating methoxy group enhancing reaction efficiency .
  • Applications: Potential use in materials science or drug design due to hydrogen-bonding capacity.

Psychoactive Cathinone Analogs

4Br-α-PPP (1-(4-Bromophenyl)-2-pyrrolidin-1-yl-propan-1-one)

  • Substituents : Pyrrolidinyl group at position 2.
  • Pharmacology: Classified as a synthetic cathinone; bromine may modulate receptor binding affinity compared to chloro analogs (e.g., 4-CIC) .
  • Regulatory Status : Identified in controlled substance seizures, highlighting structural-activity relationships in designer drugs .

Comparative Analysis Table

Compound Name Substituent (Position 2) Yield (%) Physical State Key Properties References
1-(4-Bromophenyl)-2-(propylthio)propan-1-one Propylthio N/A Not reported High lipophilicity Target
1-(4-Bromophenyl)propan-1-one None 58 Not reported Parent compound, moderate reactivity
1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one Methylthio N/A Not reported Lower lipophilicity than propylthio
1-(4-Bromophenyl)-2-(4-methoxyphenyl)propan-1-one 4-Methoxyphenyl 92 Colorless oil High yield, hydrogen-bonding capability
4Br-α-PPP Pyrrolidinyl Not reported Not reported Psychoactive potential
1-(4-Bromophenyl)-2-(2-nitrophenyl)propan-1-one 2-Nitrophenyl 70 Yellow solid (67–68°C) Electron-withdrawing effects

Key Findings and Implications

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy) : Enhance reaction yields (e.g., 92% for 3e ).
    • Electron-Withdrawing Groups (e.g., nitro) : Reduce ketone reactivity but increase melting points due to conjugation .
    • Thioethers : Propylthio improves lipophilicity over methylthio, influencing drug-likeness parameters .
  • Pharmacological Relevance: Bromine substitution in cathinones (e.g., 4Br-α-PPP) may enhance metabolic stability compared to chloro analogs .
  • Crystallography : Bromine’s polarizability affects crystal packing, as seen in halogen-bonding studies .

Biological Activity

1-(4-Bromophenyl)-2-(propylthio)propan-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the compound’s pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15BrS
  • IUPAC Name : this compound

The synthesis typically involves a multi-step process that includes the bromination of phenyl compounds followed by thioether formation. The reaction conditions must be optimized for yield and purity, often employing techniques like chromatography for purification.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. For example, it has been tested against Mycobacterium abscessus, demonstrating effectiveness in inhibiting bacterial growth. In vitro assays have shown minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria, indicating its potential as an antibacterial agent .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In one study, it was found to induce apoptosis in HCT116 colorectal cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism appears to involve cell cycle arrest at the G1 phase and induction of apoptosis, suggesting that it could serve as a lead compound in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the bromine substituent and the propylthio group have been studied to establish a structure-activity relationship. For instance, modifications in the alkyl chain length or branching can enhance antimicrobial potency while maintaining low toxicity .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound highlighted its effectiveness against resistant strains of bacteria. The compound was tested alongside traditional antibiotics, showing superior activity against strains resistant to common treatments. This suggests a promising role in developing new antimicrobial agents .

Case Study 2: Antitumor Effects

In another investigation involving human cancer cell lines, the compound was shown to inhibit cell proliferation effectively. The study reported that treatment with varying concentrations led to significant reductions in cell viability, with detailed analysis revealing mechanisms involving both apoptosis and necrosis pathways .

Research Findings Summary

Activity MIC (µg/mL) IC50 (µM) Mechanism
Antimicrobial (Gram-positive)8 - 32-Inhibition of cell wall synthesis
Cytotoxicity (HCT116 Cells)-~10Apoptosis induction

Q & A

Q. What are the primary synthetic routes for 1-(4-Bromophenyl)-2-(propylthio)propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-bromotoluene and a thioether-containing acyl chloride. For example, reacting 4-bromophenyl precursors with propylthio-substituted acetyl chloride in the presence of AlCl₃ as a Lewis acid catalyst (similar to methods in and ). Key variables include:
  • Catalyst loading : Higher AlCl₃ concentrations (1.2–1.5 eq) improve electrophilic activation but may increase side reactions.
  • Solvent choice : Dichloromethane or CS₂ enhances acylation efficiency compared to polar solvents.
  • Temperature : Reactions at 0–5°C minimize decomposition of the thioether group.
    Purification via column chromatography (hexane/EtOAc, 8:2) typically yields 60–75% purity, with LC-MS used to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :
  • ¹H NMR : The propylthio group (-SCH₂CH₂CH₃) shows a triplet at δ 2.85–3.05 ppm (adjacent to sulfur) and a multiplet at δ 1.45–1.70 ppm for the methylene protons. The ketone carbonyl (C=O) appears as a singlet at δ 2.55–2.65 ppm.
  • ¹³C NMR : The thioketone carbon (C-S) resonates at δ 45–50 ppm, distinct from oxygen-containing analogs (δ 55–60 ppm).
  • IR : A strong C=O stretch at 1680–1700 cm⁻¹ and C-S stretches at 650–700 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
  • Solubility differences : Use DMSO-d⁶ or PEG-400 to ensure consistent compound dispersion in assays.
  • Protein target conformation : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity variations due to protein flexibility.
  • Redox interference : Thioether groups may interact with assay reagents (e.g., MTT), necessitating control experiments with scavengers like ascorbic acid .

Q. How can computational modeling optimize the design of derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer :
  • QSAR models : Train models using datasets of thioether-containing aryl ketones to predict logP, solubility, and metabolic stability.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-S bond to assess stability under physiological conditions.
  • ADMET prediction : Tools like SwissADME evaluate absorption and toxicity risks (e.g., hepatic CYP450 inhibition) .

Q. What analytical approaches validate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Forced degradation : Acidic (0.1M HCl) and oxidative (3% H₂O₂) conditions reveal susceptibility to hydrolysis or sulfoxide formation.
  • Mass spectrometry : Identify degradation products (e.g., sulfoxides at m/z +16) .

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